4,6-Dichloro-8-methylquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,6-dichloro-8-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-6(10)3-7-8(5)12-4-13-9(7)11/h2-4H,1H3 |
InChI Key |
VYYISKISIGFPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloro 8 Methylquinazoline and Analogues
Foundational Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline framework can be achieved through several established synthetic routes. These methods, often involving cyclocondensation, oxidation, and multicomponent reactions, provide the basis for creating a diverse array of quinazoline derivatives. nih.govresearchgate.net
Classical Cyclocondensation Reactions
Classical methods for quinazoline synthesis have been instrumental in the development of this field. The Niementowski, and Grimmel-Guinther-Morgan syntheses are prominent examples of cyclocondensation reactions that form the quinazoline ring system. drugfuture.comwikipedia.orgchemeurope.com
The Niementowski quinazoline synthesis , first reported in 1895, involves the reaction of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). drugfuture.comwikipedia.orgchemeurope.comnih.gov This method is one of the most frequently used for constructing the 3H-quinazolin-4-one ring. nih.gov While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.gov
Another classical approach is the Grimmel-Guinther-Morgan synthesis . This method provides a route to substituted 4-hydroxy-6,7-benzo-quinazolines and involves the reaction of o-amino benzoic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) in a suitable solvent such as toluene. nih.govacs.orgresearchgate.net
| Reaction Name | Reactants | Product | Key Features |
| Niementowski Synthesis | Anthranilic acid, Amide | 4-oxo-3,4-dihydroquinazoline | Forms the 3H-quinazolin-4-one ring; can be accelerated by microwave irradiation. drugfuture.comwikipedia.orgchemeurope.comnih.gov |
| Grimmel-Guinther-Morgan Synthesis | o-Amino benzoic acid, Amine | Substituted 4-hydroxyquinazoline | Utilizes a dehydrating agent. nih.govacs.orgresearchgate.net |
Oxidative Cyclization and Aromatization Strategies
Oxidative cyclization represents another key strategy for quinazoline synthesis. These methods often involve the formation of a dihydroquinazoline (B8668462) intermediate, which is then aromatized to the final quinazoline product. A variety of oxidizing agents and catalysts can be employed to facilitate this transformation. researchgate.net
One approach involves the copper-catalyzed reaction of 2-aminobenzylamines with aldehydes. nih.gov This process is believed to proceed through condensation and subsequent intramolecular nucleophilic cyclization, followed by aromatization to furnish the quinazoline derivative. nih.gov Similarly, iodine-catalyzed oxidative C(sp³)–H amination/C–N cleavage of tertiary amines can lead to a range of quinazolines and quinazolinones through a domino ring annulation. organic-chemistry.org
Recent advancements have focused on greener and more efficient methods. For instance, the use of a laccase/DDQ cooperative catalytic system in aqueous media with air or O2 as the oxidant has been reported for the synthesis of quinazolinones. researchgate.net This chemoenzymatic approach involves a chemical cyclization followed by enzymatic oxidation. researchgate.net Furthermore, visible-light-induced photocatalysis has been employed for the oxidation of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one to the corresponding quinazolinone, offering a mild and efficient synthetic route. researchgate.net
The PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones provides a regioselective method for synthesizing 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of vasicinone (B1682191) alkaloids. nih.govbeilstein-journals.org
| Catalyst/Reagent | Reactants | Key Transformation | Advantages |
| Copper salts | 2-Aminobenzylamines, Aldehydes | Oxidative cyclization and aromatization | Versatile and practical. nih.gov |
| Iodine | Tertiary amines | Oxidative C(sp³)–H amination/C–N cleavage | Domino ring annulation. organic-chemistry.org |
| Laccase/DDQ | 2-Aminobenzamide, Aldehyde | Aerobic oxidative cyclization | Environmentally friendly, uses air/O2 as oxidant. researchgate.net |
| Visible light/Photocatalyst | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Photo-redox oxidation | Mild and efficient. researchgate.net |
| PIFA | 2-(3-Butenyl)quinazolin-4(3H)-ones | Oxidative 5-exo-trig cyclization | Regioselective synthesis of complex analogs. nih.govbeilstein-journals.org |
Multicomponent Reaction (MCR) Approaches for Quinazoline Assembly
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.orgwikipedia.org This approach offers high efficiency, mild reaction conditions, and the ability to generate diverse molecular scaffolds. nih.gov Several MCR strategies have been developed for the synthesis of quinazolines and their derivatives. acs.orgorganic-chemistry.org
The Ugi four-component reaction (Ugi-4CR) is a well-known MCR that has been successfully applied to the synthesis of polycyclic quinazolinones. nih.govacs.org In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to yield the desired products. nih.gov Another innovative strategy utilizes cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov
A three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole, catalyzed by sulfamic acid under solvent-free conditions, has been shown to produce novel benzo[h] drugfuture.comwikipedia.orgnih.gov-triazolo[5,1-b]quinazoline-7,8-dione derivatives with high regioselectivity. nih.gov Furthermore, a water-soluble palladium catalyst has been employed in a three-component reaction of isatoic anhydride (B1165640), benzyl (B1604629) alcohol, and an amine in water, providing an environmentally friendly and efficient route to quinazolinone derivatives. toho-u.ac.jp
| MCR Type | Key Reactants | Catalyst/Conditions | Product Type |
| Ugi-4CR | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia (B1221849) | Palladium-catalyzed annulation | Polycyclic quinazolinones nih.govacs.org |
| Ugi-4CR | Benzoic acid, 2-Iodobenzaldehyde, Cyanamide, Isocyanides | AIBN/tributyltin hydride-induced radical cyclization | Polycyclic quinazolinones nih.gov |
| Three-component | Aldehyde, 2-Hydroxy-1,4-naphthoquinone, 3-Amino-1,2,4-triazole | Sulfamic acid, solvent-free | Benzo[h] drugfuture.comwikipedia.orgnih.gov-triazolo[5,1-b]quinazoline-7,8-diones nih.gov |
| Three-component | Isatoic anhydride, Benzyl alcohol, Amine | Water-soluble palladium catalyst, water | Quinazolinone derivatives toho-u.ac.jp |
Advanced Synthetic Strategies for Halogenated Quinazolines
The introduction of halogen atoms, particularly chlorine, into the quinazoline ring can significantly influence the biological activity of the resulting compounds. Therefore, the development of regioselective halogenation methods and the design of appropriately substituted precursors are of great importance.
Regioselective Chlorination Methodologies for Quinazoline Rings
Achieving regioselective chlorination of the quinazoline core is crucial for synthesizing specifically substituted analogs. The reactivity of different positions on the quinazoline ring towards electrophilic and nucleophilic substitution dictates the outcome of halogenation reactions.
For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions with various amines consistently show regioselectivity for substitution at the 4-position. mdpi.com This preference is attributed to the electronic properties of the quinazoline ring, where the C4 position is more susceptible to nucleophilic attack. mdpi.com
Direct chlorination of the quinazoline ring can be challenging and may lead to a mixture of products. Therefore, indirect methods are often preferred. For example, a method for the regioselective C2-bromination of fused azine N-oxides using tosic anhydride and tetra-n-butylammonium bromide has been reported, with potential extension to C2-chlorination. researchgate.net
Precursor Design for Introducing Chlorine Atoms at C-4 and C-6 Positions
A common and effective strategy for synthesizing 4,6-dichloro-substituted quinazolines involves the use of a pre-functionalized aniline (B41778) derivative as a starting material. This approach ensures the presence of the chlorine atom at the desired C-6 position from the outset.
A typical synthetic route would start with a 4-chloro-2-aminobenzoic acid or a related derivative. The quinazoline ring is then constructed using one of the foundational synthetic routes described earlier. For example, cyclocondensation with an appropriate reagent can form the quinazolinone ring, which can then be converted to the 4-chloroquinazoline (B184009).
The synthesis of 4,6-dichloro-2-methylpyrimidine, a related heterocyclic compound, involves the initial formation of 4,6-dihydroxy-2-methylpyrimidine (B75791) from methyl malonate and acetamidine (B91507) hydrochloride. google.com Subsequent reaction with a chlorinating agent like triphosgene (B27547) in the presence of N,N-diethylaniline yields the desired dichloro derivative. google.com A similar strategy could be envisioned for the synthesis of 4,6-dichloro-8-methylquinazoline, starting from an appropriately substituted anthranilic acid.
| Starting Material | Key Reagents | Intermediate | Final Product |
| 4-Chloro-2-aminobenzoic acid derivative | Cyclocondensation reagents | 6-Chloro-4-oxo-3,4-dihydroquinazoline | 4,6-Dichloroquinazoline derivative |
| Methyl malonate, Acetamidine hydrochloride | Sodium methoxide | 4,6-Dihydroxy-2-methylpyrimidine | 4,6-Dichloro-2-methylpyrimidine google.com |
Directed Halogenation Techniques and Challenges
The introduction of halogen atoms, specifically chlorine, at the 4- and 6-positions of the 8-methylquinazoline (B1603716) core is a critical step in the synthesis of the target compound. Directed halogenation aims to achieve regioselectivity, ensuring the halogens are placed at the intended positions.
Commonly, chlorination of a quinazolinone precursor is achieved using potent chlorinating agents. For instance, the conversion of a dihydroxy pyrimidine (B1678525) intermediate to a dichloro derivative can be accomplished using phosphorus oxychloride (POCl3), often with a catalytic amount of N,N-dimethylaniline. google.com Another approach involves the use of triphosgene in a solvent like dichloroethane, which can also effectively replace hydroxyl groups with chlorine atoms. google.com
Introduction of the Methyl Group at the 8-Position
Utilization of Methyl-Substituted Anthranilic Acid Derivatives
A prevalent and effective strategy for synthesizing 8-methylquinazolines is to begin with a precursor that already contains the methyl group in the desired position. Substituted 2-aminobenzoic acids (anthranilic acids) are common starting materials for building the quinazoline core. researchgate.netnih.govnih.gov By using an anthranilic acid derivative with a methyl group at the 3-position (which corresponds to the 8-position of the resulting quinazoline), the C8-methyl substituent is incorporated from the outset.
This approach offers the advantage of pre-defined regiochemistry for the methyl group, avoiding potential isomerization or the need for a separate methylation step on the quinazoline ring itself. The synthesis then proceeds by reacting the methyl-substituted anthranilic acid with a suitable one-carbon source, such as formamide (B127407) or a derivative thereof, to form the pyrimidine ring of the quinazoline system. nih.gov
Synthetic Pathways for Constructing 8-Methylquinazoline Frameworks
Once the appropriately substituted anthranilic acid is selected, several cyclization methods can be employed to construct the 8-methylquinazoline framework. A common method involves the condensation of the anthranilic acid with formamide at elevated temperatures. nih.gov This reaction forms the quinazolin-4-one ring system.
Alternatively, the anthranilic acid can be first converted to a 2-methyl-4H-3,1-benzoxazin-4-one intermediate through reaction with acetic anhydride. researchgate.net This benzoxazinone (B8607429) can then be reacted with a nitrogen source, such as hydrazine, to yield the corresponding 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net These quinazolinone intermediates, now bearing the C8-methyl group, can then undergo further modifications, such as the halogenation steps previously discussed.
Optimization of Methyl Group Incorporation during Cyclization
The efficiency of incorporating the methyl group is inherently tied to the success of the cyclization reaction. Optimizing the conditions for this ring-forming step is crucial for maximizing the yield of the desired 8-methylquinazoline product. Factors such as reaction temperature, solvent, and the choice of cyclizing agent play a significant role.
For instance, in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, the optimization of reaction conditions, including the catalyst, ratio of substrates, temperature, and time, was shown to significantly improve the yield. journalirjpac.comindexcopernicus.com While this example pertains to a 4-methylquinazoline, the principles of optimizing cyclization conditions are directly applicable to the synthesis of 8-methylquinazoline derivatives from their corresponding precursors. Careful control over these parameters ensures the efficient formation of the quinazoline ring without the loss or rearrangement of the pre-installed methyl group.
Modern Catalytic and Eco-Friendly Synthetic Approaches
In recent years, the development of catalytic and more environmentally friendly synthetic methods has become a major focus in organic chemistry. These modern approaches offer advantages over traditional methods, such as milder reaction conditions, higher atom economy, and reduced generation of toxic waste.
Transition-Metal-Catalyzed Reactions (e.g., Palladium, Copper, Iron)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives. nih.gov Catalysts based on palladium, copper, and iron have been successfully employed in various C-H activation and cross-coupling reactions to construct the quinazoline skeleton. nih.gov
Palladium: Palladium-catalyzed reactions, such as the carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides, have been developed. nih.gov Palladium catalysis can also be used for one-pot coupling and cyclization reactions to build the quinazolinone core. researchgate.net
Copper: Copper, being an inexpensive and abundant metal, is an attractive catalyst. Copper-catalyzed Ullmann-type coupling reactions have been utilized for the synthesis of quinazolines from 2-bromophenyl methylamines and amides. nih.gov
Iron: Iron catalysts, which are also cost-effective and have low toxicity, have been employed in the synthesis of quinazolines. For example, iron-catalyzed oxidative amination of N-H ketimines provides a route to quinazoline derivatives. nih.gov
These transition-metal-catalyzed methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional synthetic routes. The development of such catalytic systems is a significant step towards more efficient and sustainable syntheses of complex molecules like this compound.
Transition-Metal-Free Methodologies
The development of transition-metal-free synthetic routes for quinazolines is a significant step towards more sustainable and cost-effective chemical processes. mdpi.com These methods avoid the use of expensive and potentially toxic metal catalysts, offering a greener alternative. mdpi.com
Recent advancements have focused on the use of readily available reagents and milder reaction conditions. mdpi.com One notable approach involves the reaction of 2-aminobenzophenones with benzaldehydes in the presence of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS), which generates ammonia in situ. mdpi.com This method, particularly effective under microwave irradiation, provides substituted quinazolines in high yields (81–94%). mdpi.com
Another innovative strategy utilizes an organocatalytic oxidative condensation of 2-aminobenzylamines and benzylamines. mdpi.com This reaction employs 4,6-dihydoxysalicylic acid as the catalyst and a Lewis acid co-catalyst (BF₃·Et₂O) under an oxygen atmosphere, affording quinazoline derivatives in moderate to good yields (17–81%). mdpi.com The mechanism is believed to proceed through the formation of an imine intermediate, followed by an amino group exchange and subsequent cyclization. mdpi.com
Furthermore, oxidant-, base-, and metal-free methods have been developed. For instance, the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid in 1,4-dioxane (B91453) at elevated temperatures yields quinazoline and 2-methylquinazoline (B3150966) in good yields (75–85%). mdpi.comnih.gov In this process, oxalic acid dihydrate serves as an in situ C1 source. mdpi.comnih.gov
A base-promoted, transition-metal-free protocol using polyethylene (B3416737) glycol 200 (PEG-200) as the reaction medium has also been described for the synthesis of quinazolinones, showcasing the versatility of these approaches. rsc.orgnih.gov These methodologies often feature broad substrate scope, good to excellent yields, and environmentally friendly conditions. mdpi.com
Table 1: Examples of Transition-Metal-Free Syntheses of Quinazoline Analogues
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzophenones, Benzaldehydes | TMSOTf, HMDS, Microwave (150 °C) | Substituted quinazolines | 81–94 | mdpi.com |
| 2-Aminobenzylamines, Benzylamines | 4,6-Dihydrosalicylic acid, BF₃·Et₂O, O₂, DMSO (90 °C) | Quinazoline derivatives | 17–81 | mdpi.com |
| 2-Aminobenzylamine, Oxalic acid dihydrate | 1,4-Dioxane (120 °C) | Quinazoline | 75–85 | mdpi.comnih.gov |
| 2-Aminobenzylamine, Malonic acid | 1,4-Dioxane (120 °C) | 2-Methylquinazoline | 75–85 | mdpi.comnih.gov |
Microwave-Assisted and Ultrasound-Promoted Syntheses
The application of microwave irradiation and ultrasound has significantly accelerated the synthesis of quinazoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgresearchgate.net
Microwave-Assisted Syntheses:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for the rapid generation of compound libraries. researchgate.netresearchgate.net For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines is significantly enhanced by microwave irradiation. mdpi.comnih.gov Reactions that typically require 12 hours under conventional heating can be completed in just 20 minutes with improved yields. mdpi.com
A one-pot, microwave-assisted, four-component reaction has been developed for the synthesis of polysubstituted 5,6-dihydroquinazolinones from chalcones, acetylacetoacetate, ammonium (B1175870) formate, and formamide. rsc.org This process efficiently constructs two rings and multiple carbon-carbon and carbon-nitrogen bonds without the need for chromatographic purification. rsc.org Furthermore, the resulting dihydroquinazolinones can be aromatized under microwave irradiation using N-bromosuccinimide. rsc.org
In another example, the reaction of 2-aminobenzophenones with nitriles under microwave irradiation at 100°C for 10 minutes, using TMSOTf as a catalyst, provides 2,4-disubstituted quinazolines in good yields. nih.gov
Ultrasound-Promoted Syntheses:
Ultrasound irradiation offers an alternative energy source for promoting chemical reactions. An environmentally friendly and mild Bischler cyclization has been developed to access a diverse range of quinazolines. nih.gov This method has been used to prepare a library of 53 quinazoline derivatives. nih.gov
A notable application of ultrasound is in a Niementowski-like reaction for the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides. arkat-usa.org This method, which can be performed under solvent-free conditions with Yb(OTf)₃ as a catalyst, shows significantly better yields with ultrasound compared to microwave irradiation (95% vs. 72% for 2-methyl-4(3H)-quinazoline). arkat-usa.org The use of ultrasound in combination with a montmorillonite (B579905) K-10 clay catalyst has also been shown to dramatically increase reaction yields and reduce reaction times in various organic syntheses. jacsdirectory.com
Table 2: Comparison of Microwave-Assisted and Ultrasound-Promoted Syntheses
| Reaction | Energy Source | Catalyst/Reagents | Time | Yield (%) | Reference |
| 4-Chloroquinazoline + Aryl heterocyclic amine | Microwave | 2-Propanol | 20 min | >90 | mdpi.com |
| 2-Aminobenzonitrile + Acetyl chloride | Microwave | Yb(OTf)₃ | 5 min | 72 | arkat-usa.org |
| 2-Aminobenzonitrile + Acetyl chloride | Ultrasound | Yb(OTf)₃ | 45 min | 95 | arkat-usa.org |
Solvent-Free and Aqueous Media Reaction Conditions
The use of solvent-free conditions or aqueous media aligns with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents.
Solvent-Free Syntheses:
Solvent-free reactions often lead to shorter reaction times, simpler work-up procedures, and higher yields. slideshare.net The synthesis of quinazolin-4(3H)-one derivatives has been achieved by reacting anthranilic acid with various amides in the presence of a montmorillonite K-10 clay catalyst under solvent-free conditions. slideshare.net This heterogeneous catalyst proved to be efficient and reusable. slideshare.net
Another example is the synthesis of 1-substituted 4(1H)-quinazolinones by heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate (B1210297) under solvent-free conditions, affording the products in excellent yields (73–99%). tandfonline.com Similarly, wet zinc oxide nanopowder has been found to be a highly effective catalyst for the cyclization of o-aminobenzamide with aldehydes under solvent-free conditions and an air atmosphere to produce quinazolin-4(3H)-ones in excellent yields. researchgate.net
Aqueous Media Reactions:
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. An electrochemical synthesis of quinazolines and quinazolinones has been developed that can be carried out in an aqueous medium (DMSO/H₂O). acs.org This method proceeds via an anodic direct oxidation C(sp³)-H amination/C-N cleavage under mild, metal-free, and chemical oxidant-free conditions. acs.org
An eco-friendly one-pot, three-component reaction for the synthesis of quinazolinone derivatives has been reported using triethanolamine (B1662121) as a catalyst with the addition of NaCl in aqueous media under reflux conditions. tandfonline.com The presence of NaCl is believed to control the formation of micelles and enhance hydrophobic interactions, leading to cleaner reactions and increased yields. tandfonline.com Furthermore, magnetically separable and reusable CuFe₂O₄ nanoparticles have been used as a catalyst for the one-pot tandem cyclization of 2-aminobenzophenones, aryl aldehydes, and ammonium acetate in aqueous media. nih.gov
Table 3: Examples of Solvent-Free and Aqueous Media Syntheses
| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
| Solvent-Free | Anthranilic acid, Amides | Montmorillonite K-10 | Solvent-free | Quinazolin-4(3H)-one derivatives | Not specified | slideshare.net |
| Solvent-Free | 2-(N-Alkylamino)benzoic acids, Triethyl orthoformate, Ammonium acetate | None | Solvent-free, heating | 1-Substituted 4(1H)-quinazolinones | 73–99 | tandfonline.com |
| Solvent-Free | o-Aminobenzamide, Aldehydes | Wet zinc oxide nanopowder | Solvent-free, air atmosphere | Quinazolin-4(3H)-ones | Excellent | researchgate.net |
| Aqueous Media | o-Carbonyl-substituted anilines, Amines | NH₄PF₆ | DMSO/H₂O, 80 °C, electrolysis | Quinazolines | High | acs.org |
| Aqueous Media | Isatoic anhydride, Amines, Aldehydes | Triethanolamine, NaCl | Aqueous, reflux | Quinazolinone derivatives | Not specified | tandfonline.com |
| Aqueous Media | 2-Aminobenzophenones, Aryl aldehydes, NH₄OAc | CuFe₂O₄ nanoparticles | Aqueous media | Functionalized quinazolines | Not specified | nih.gov |
Chemical Transformations and Derivatization of 4,6 Dichloro 8 Methylquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halo-Positions
Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of the 4,6-dichloro-8-methylquinazoline core. This reaction involves the displacement of the chloro groups by various nucleophiles.
The quinazoline (B50416) ring system inherently possesses differential reactivity at its chloro-substituted positions. In di- and tri-substituted quinazolines, the chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the chlorine at the C-6 position. This regioselectivity is attributed to the electronic influence of the pyrimidine (B1678525) ring nitrogens, which activate the C-4 position for substitution. mdpi.comresearchgate.net Theoretical studies on related dichloro-heteroaromatic systems corroborate this observation, indicating that the C-4 position is more electron-deficient and thus more electrophilic. mdpi.com
For instance, in reactions involving amines with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related heterocyclic system, high selectivity for reaction at the C-4 position is observed. researchgate.net This preferential reactivity allows for a stepwise functionalization strategy, where the more reactive C-4 position can be selectively targeted under milder conditions, followed by the substitution of the C-6 chlorine under more forcing conditions.
A diverse range of nucleophiles can be employed to displace the chloro groups of this compound, leading to a variety of derivatives.
Amination: The reaction with amines (amination) is a widely practiced strategy. Both primary and secondary amines, including aliphatic and aromatic variants, can serve as effective nucleophiles. mdpi.com These reactions are typically conducted in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. The choice of amine and reaction conditions can influence the outcome, with more nucleophilic amines reacting more readily. nih.gov
Thiolation: Similarly, thiols can be used to introduce sulfur-based functionalities onto the quinazoline scaffold. These reactions proceed via the corresponding thiolate anions, which are potent nucleophiles.
Other Nucleophiles: Beyond amines and thiols, other nucleophiles such as alcohols and alkoxides can also be utilized, further expanding the repertoire of accessible derivatives. The general principle of these displacement reactions follows the SNAr mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.
The table below summarizes typical nucleophilic substitution reactions on related dichloro-heterocyclic systems, illustrating the scope of this transformation.
| Electrophile | Nucleophile | Product | Reaction Conditions | Reference |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline (B41778) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | NaHCO₃, Acetonitrile, 48h | researchgate.net |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | N-Methylaniline | 4-(N-Methylanilino)-6-chloro-2-(methylsulfonyl)pyrimidine | NaHCO₃, Acetonitrile | researchgate.net |
| 4,6-dichloro-5-nitrobenzofuroxan | Aliphatic Amines | 4-Amino-6-chloro-5-nitrobenzofuroxan | Methanol or Toluene | nih.gov |
| 4,6-dichloro-5-nitrobenzofuroxan | Anilines | 4-Anilino-6-chloro-5-nitrobenzofuroxan | Methanol or Toluene | nih.gov |
The presence of the 8-methyl group on the quinazoline ring can exert both electronic and steric effects on the SNAr reactions. Electronically, the methyl group is a weak electron-donating group, which can slightly decrease the electrophilicity of the aromatic ring. However, its primary influence is likely steric. The proximity of the 8-methyl group to the C-4 position could potentially hinder the approach of bulky nucleophiles, although this effect is generally considered to be minor. The primary determinant of regioselectivity remains the electronic activation of the C-4 position by the pyrimidine ring nitrogens.
Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a complementary approach to SNAr for the derivatization of this compound. yonedalabs.com
The Suzuki-Miyaura coupling reaction is a versatile method for introducing aryl and heteroaryl moieties by coupling the chloro-substituted quinazoline with an organoboron reagent, typically a boronic acid or its ester. yonedalabs.comnih.gov This reaction is catalyzed by a palladium complex and requires a base. yonedalabs.comtcichemicals.com
The differential reactivity of the C-4 and C-6 chloro groups can be exploited to achieve regioselective cross-coupling. nih.gov By carefully controlling the reaction conditions, such as the catalyst, base, solvent, and temperature, it is often possible to selectively couple at the more reactive C-4 position. nih.govmdpi.com For instance, in a related 4,7-dichloroquinazoline (B1295908) system, microwave-promoted Suzuki-Miyaura reactions allowed for regioselective functionalization. nih.gov
The general scheme for a Suzuki-Miyaura coupling is as follows:
Quinazoline-Cl + Ar-B(OR)₂ → Quinazoline-Ar + Cl-B(OR)₂
The table below provides examples of Suzuki-Miyaura reactions on related dichlorinated heterocyclic systems.
| Dichloro-Heterocycle | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 4-(4-Methoxyphenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
The Sonogashira coupling reaction enables the introduction of alkyne functionalities through the palladium- and copper-cocatalyzed reaction of the chloroquinazoline with a terminal alkyne. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for creating carbon-carbon bonds between sp²-hybridized carbons of the quinazoline ring and sp-hybridized carbons of the alkyne. wikipedia.org
Similar to the Suzuki-Miyaura coupling, regioselectivity can be a key consideration. Studies on related dichloro-heterocycles, such as 4,6-dichloro-2-pyrone, have shown that Sonogashira coupling can proceed with high regioselectivity, favoring one position over the other. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netlibretexts.org
A general representation of the Sonogashira coupling is:
Quinazoline-Cl + H-C≡C-R → Quinazoline-C≡C-R + HCl
While specific examples for this compound are not detailed in the provided search results, the principles of Sonogashira coupling on other chloro-substituted quinazolines and related heterocycles are well-established. researchgate.net For example, Sonogashira coupling of 2-substituted 4-chloroquinazolines with terminal alkynes has been successfully demonstrated. researchgate.net
Scope and Limitations of Other Metal-Catalyzed Coupling Reactions (e.g., Kumada, Negishi, Stille)
Beyond the widely used Suzuki and Sonogashira couplings, other metal-catalyzed reactions such as Kumada, Negishi, and Stille couplings offer alternative strategies for carbon-carbon bond formation at the chlorinated positions of this compound.
Kumada Coupling: This reaction pairs a Grignard reagent with an organic halide and is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions. The primary advantage of Kumada coupling is the direct use of readily prepared Grignard reagents, which can be more economical than the boronic acids or organozinc compounds used in other coupling reactions. organic-chemistry.org However, the functional group tolerance is a significant limitation, as Grignard reagents are incompatible with acidic protons and many carbonyl groups. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This method generally exhibits a higher functional group tolerance compared to the Kumada coupling. orgsyn.org The preparation of the required organozinc species from organolithium or Grignard reagents is a key step. For this compound, selective coupling at either the C4 or C6 position could potentially be achieved by controlling the stoichiometry and reaction conditions. The reactivity of aryl halides in Negishi coupling typically follows the order I > Br > Cl, which may require more forcing conditions for the chloro-substituents of this compound. orgsyn.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org A major advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.org This allows for the introduction of complex molecular fragments onto the this compound core. A limitation of the Stille reaction is the toxicity of the organotin reagents and the byproducts, which can complicate purification.
Table 1: Comparison of Metal-Catalyzed Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Limitations |
| Kumada | Grignard (R-MgX) | Ni or Pd | Economical, direct use of Grignard reagents. organic-chemistry.org | Low functional group tolerance. organic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Ni or Pd | Good functional group tolerance. orgsyn.org | Requires preparation of organozinc reagent. orgsyn.org |
| Stille | Organostannane (R-SnR'3) | Pd | Excellent functional group tolerance, stable reagents. wikipedia.org | Toxicity of tin compounds. wikipedia.org |
Electrophilic Aromatic Substitution on the Benzenoid Ring of Substituted Quinazolines
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org In the case of substituted quinazolines, the reaction occurs on the benzenoid ring, and the position of substitution is directed by the existing substituents. The pyrimidine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. reddit.com
For this compound, the existing substituents on the benzene (B151609) ring are a methyl group at position 8 and a chloro group at position 6. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. wikipedia.org Therefore, electrophilic attack will be directed to the positions activated by the methyl group and not sterically hindered. The expected order of reactivity for electrophilic substitution on the parent quinazoline is 8 > 6 > 5 > 7. nih.gov Given the substitution pattern of this compound, the available positions for substitution on the benzenoid ring are C5 and C7. The directing effects of the substituents would favor substitution at the C5 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The choice of reagents and reaction conditions is crucial to achieve the desired substitution without promoting unwanted side reactions. For instance, nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. nih.gov
Oxidation Chemistry and N-Oxide Formation
The quinazoline ring contains two nitrogen atoms, N1 and N3, both of which can potentially be oxidized to form N-oxides. mdpi.com However, direct oxidation of the quinazoline nucleus can be challenging due to a lack of selectivity and the susceptibility of the pyrimidine ring to hydrolysis and decomposition, often leading to low yields of the desired N-oxides. nih.gov For instance, treatment of 4-alkyl-substituted quinazolines with monoperphthalic acid has been shown to produce a mixture of N1-oxides and N3-oxides, with the N1-oxide often being the major product. nih.gov
To overcome these limitations, alternative methods have been developed. One approach involves the use of biocatalysts, such as the di-iron monooxygenase PmlABCDEF, which has been shown to selectively oxidize quinazoline to quinazoline 3-oxide in good yield. nih.govresearchgate.net Another common and often more reliable strategy is the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. mdpi.comnih.gov This method allows for the regioselective formation of quinazoline 3-oxides.
Quinazoline N-oxides are valuable synthetic intermediates due to their enhanced reactivity. nih.govresearchgate.net The N-oxide group is highly polar and can act as an activating group, facilitating nucleophilic substitution reactions at positions that are typically unreactive in the parent quinazoline. For example, quinoline (B57606) N-oxides have been shown to react with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) to yield 2-arylquinolines. researchgate.net A similar reactivity can be anticipated for quinazoline N-oxides.
Furthermore, quinazoline N-oxides can undergo rearrangements and deoxygenation reactions to introduce new functional groups. They can serve as precursors for the synthesis of a variety of substituted quinazolines and related heterocyclic systems. For example, quinazoline 3-oxides can react with primary amines in the presence of an oxidant to yield quinazolin-4(3H)-one derivatives. nih.gov
Strategies for Constructing Hybrid Molecules and Conjugates Incorporating the this compound Moiety
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. mdpi.com The this compound moiety can serve as a scaffold for the construction of such hybrid molecules.
Strategies for constructing these hybrids often involve leveraging the reactivity of the chloro-substituents at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various linkers and other bioactive molecules. nih.govscirp.org For example, a common approach is to react the dichloroquinazoline with a diamine linker, which can then be further functionalized by attachment to another pharmacophore. nih.gov
Table 2: Examples of Linkers Used in Hybrid Molecule Synthesis
| Linker | Type | Potential for Further Functionalization |
| Piperazine | Cyclic diamine | The second nitrogen atom can be acylated or alkylated. nih.gov |
| 1,3-Diaminopropane | Aliphatic diamine | The terminal amino group can be reacted with various electrophiles. scirp.org |
| Thiosemicarbazide | Thiourea derivative | Can be cyclized to form various heterocyclic rings. researchgate.net |
Spectroscopic and Structural Characterization Methods in Quinazoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy is the most common NMR technique and is used to determine the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 4,6-dichloro-8-methylquinazoline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons.
The aromatic region would likely display signals corresponding to the two protons on the benzene (B151609) ring portion of the quinazoline (B50416) core. The exact chemical shifts and splitting patterns of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating methyl group. For instance, in related chloro-substituted quinazolines, aromatic protons typically appear in the range of 7.0-9.0 ppm. rsc.orgrsc.org The proton on the pyrimidine (B1678525) ring (at position 2) would also have a characteristic chemical shift in this region. The methyl group at position 8 would give rise to a singlet peak, typically in the upfield region of the spectrum, around 2.4-2.6 ppm, as seen in similar methyl-substituted aromatic compounds. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet (s) |
| Aromatic-H | 7.5 - 8.0 | Doublet (d) |
| Aromatic-H | 7.3 - 7.8 | Doublet (d) |
| -CH₃ | 2.4 - 2.6 | Singlet (s) |
| Note: This is a predictive table based on analogous structures. Actual values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
Aromatic and heteroaromatic carbons typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. rsc.orgrsc.org The carbons directly bonded to the electronegative chlorine and nitrogen atoms would be expected to appear at the lower end of this range (more deshielded). The carbon of the methyl group would appear in the upfield region, typically around 15-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 128 - 133 |
| C-8 | 135 - 140 |
| C-8a | 145 - 150 |
| -CH₃ | 15 - 25 |
| Note: This is a predictive table based on analogous structures. Actual values may vary. |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.cacolumbia.edu This is an invaluable tool for assigning the carbon signals based on the already assigned proton signals. For example, the singlet from the methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This information is critical for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation between the methyl protons and the C-8 carbon, as well as the adjacent aromatic ring carbons, confirming the position of the methyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets that, upon solvent evaporation, yield gas-phase ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Given the molecular formula C₉H₆Cl₂N₂, the monoisotopic mass of this compound is approximately 211.99 Da. Therefore, the ESI-MS spectrum should exhibit a strong signal at an m/z of approximately 212.99 for the [M+H]⁺ ion. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed for the molecular ion peak, with the relative intensities of the M, M+2, and M+4 peaks reflecting the presence of two chlorine atoms. The fragmentation of quinazoline derivatives in the mass spectrometer can provide further structural clues, often involving the loss of substituents or cleavage of the heterocyclic ring. researchgate.netresearchgate.net
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Comment |
| [M+H]⁺ | 212.99808 | Molecular ion peak (protonated) |
| [M+Na]⁺ | 234.98002 | Sodium adduct |
| Note: Predicted values from PubChem. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high precision. For this compound (C₉H₆Cl₂N₂), HRMS provides an exact mass that can be compared against the theoretical value, thereby confirming its molecular formula. While specific experimental data for this compound is not widely published, predicted data from computational models are available. The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).
The analysis of various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, is common in electrospray ionization (ESI) HRMS to ensure accurate mass determination and provide further confidence in the compound's identity.
Table 1: Predicted HRMS Data for this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Cl₂N₂ | |
| Monoisotopic Mass | 211.9908 Da | |
| Predicted [M+H]⁺ (m/z) | 212.99808 | |
| Predicted [M+Na]⁺ (m/z) | 234.98002 | |
| Predicted [M-H]⁻ (m/z) | 210.98352 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the presence of specific functional groups. In the case of this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its quinazoline core, chloro-substituents, and methyl group.
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Methyl (CH₃) | Stretch | 2975-2865 |
| Aromatic C=C | Stretch | 1600-1450 |
| Quinazoline C=N | Stretch | 1620-1580 |
| C-Cl | Stretch | 850-550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insights into the electronic structure and extent of conjugation within the molecule. The quinazoline ring system of this compound is an extended chromophore that is expected to exhibit characteristic π → π* and possibly n → π* electronic transitions.
The positions and intensities of the absorption maxima (λmax) are sensitive to the substitution pattern on the quinazoline ring. While specific experimental UV-Vis data for this compound is not documented in readily accessible literature, related quinoline (B57606) and quinazoline structures show characteristic absorptions. For instance, quinoline derivatives often display multiple bands, with λmax values around 240 nm and 256 nm being characteristic of the quinoline group. The presence of chlorine and methyl substituents on the this compound ring system would influence the precise wavelengths of these transitions.
X-ray Crystallography for Absolute Structure and Solid-State Conformation
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would confirm the planar structure of the quinazoline ring system and the specific positions of the chloro and methyl substituents.
Furthermore, X-ray crystallography reveals the packing arrangement of molecules in the solid state, including any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's physical properties. Currently, there are no published crystal structures for this compound in the public domain.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of synthetic products and the assessment of their purity. Thin-layer chromatography (TLC) and column chromatography are standard techniques used in the synthesis of heterocyclic compounds like quinazolines.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The differing affinities of the components for the stationary and mobile phases result in their separation. The retention factor (Rf) is a key parameter used to identify compounds.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the preferred method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A carefully selected mobile phase (eluent) is then passed through the column, separating the desired compound from impurities. The selection of the eluent, often a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate), is optimized using TLC to achieve efficient separation.
Biological Activity Research: Mechanistic and Target Focused Investigations of Quinazolines
Molecular Interaction Mechanisms with Biological Systems
The biological effects of quinazoline (B50416) derivatives are rooted in their ability to interact with and modulate the function of various biomolecules. These interactions span from direct enzyme inhibition and receptor binding to the modulation of complex intracellular signaling cascades and binding to nucleic acid structures.
Quinazoline derivatives have been extensively studied as inhibitors of a diverse range of enzymes, a property that underpins many of their therapeutic applications, particularly in oncology and neurodegenerative disease.
Kinases: A significant number of quinazoline-based compounds function as kinase inhibitors. For instance, certain 4-aminoquinazoline derivatives have been developed as potent inhibitors of PI3Kα (Phosphatidylinositol 3-kinase alpha). mdpi.com The hyperactivation of the PI3K signaling pathway is a common feature in many cancers, making its inhibition a key therapeutic strategy. mdpi.com
Cholinesterases: In the context of Alzheimer's disease, enzyme inhibition is a critical therapeutic approach. Computational and spectroscopic analyses of compounds like 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) suggest a strong binding affinity for acetylcholinesterase (AChE), indicating their potential as potent AChE inhibitors. researchgate.net
Other Enzymes: The quinazoline nucleus is versatile and has been incorporated into inhibitors for various other enzymes. Studies have noted that certain novel quinazoline analogs can produce remarkable inhibition of aldehyde oxidase, with some molecules surpassing 98% inhibition. researchgate.net Additionally, the broader class of quinazolinones has been reported to inhibit enzymes such as carbonic anhydrase, cyclooxygenase (COX-2), and monoamine oxidase (MAO), which plays a role in neurodegeneration. researchgate.netresearchgate.net
| Enzyme Target | Quinazoline Structural Class | Biological Context | Reference |
|---|---|---|---|
| PI3Kα | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Cancer | mdpi.com |
| Acetylcholinesterase (AChE) | 2,4-dichloro-6,7-dimethoxyquinazoline | Alzheimer's Disease | researchgate.net |
| Aldehyde Oxidase | Novel quinazoline analogs | General Metabolism/Drug Development | researchgate.net |
| Monoamine Oxidase (MAO) | N-Methylpropargylamino-Quinazoline derivatives | Alzheimer's & Parkinson's Diseases | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Substituted nih.govresearchgate.netnih.govtriazino[2,3-c]quinazolines | Inflammation | researchgate.net |
Beyond enzyme inhibition, quinazoline derivatives are designed to bind with high affinity and selectivity to specific receptors, acting as antagonists or agonists.
Opioid Receptors: A series of 4-aminoquinazoline derivatives has been identified as a novel class of antagonists for the opioid receptor like-1 (ORL1), also known as the nociceptin (B549756) receptor. nih.gov Synthesis and detailed structure-activity relationship studies led to compounds with high potency and over 3000-fold selectivity for ORL1 over other opioid receptors (mu, delta, and kappa). nih.gov Molecular modeling has helped to clarify the structural features responsible for this high-affinity and selective binding. nih.gov
Melanin-Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a G-protein coupled receptor involved in regulating feeding and energy metabolism, making it a target for anti-obesity therapeutics. nih.gov A large set of 181 quinoline (B57606)/quinazoline derivatives has been analyzed through 3D-QSAR, docking, and molecular dynamics simulations to elucidate their binding modes as MCHR1 antagonists. nih.gov This research provides insight into the ligand-receptor dynamics and facilitates the design of novel antagonists. nih.gov
By interacting with key enzymes and receptors, quinazoline compounds can profoundly modulate intracellular signaling pathways, leading to significant cellular responses such as the induction of apoptosis (programmed cell death).
Apoptosis Induction: Certain 6-chloro-quinazoline derivatives have demonstrated significant antitumor activity by inducing apoptosis in human cancer cell lines. nih.gov For example, specific derivatives were shown to induce apoptosis in MGC-803 gastric cancer cells and Bcap-37 breast cancer cells. nih.gov At a concentration of 10 μM, one of the most active compounds induced an apoptosis ratio of 31.7% in MGC-803 cells after 24 hours of treatment, as confirmed by fluorescent staining and flow cytometry analysis. nih.gov
PI3K Pathway Modulation: As mentioned, quinazolines can inhibit PI3Kα. mdpi.com This inhibition blocks the downstream signaling cascade (including Akt and mTOR), which is crucial for cell growth, proliferation, and survival. By disrupting this pathway, these compounds effectively suppress tumor growth. mdpi.com
A more recently explored mechanism of action for heterocyclic compounds like quinazolines is their direct interaction with non-canonical nucleic acid structures. Research in this area has indicated that certain quinazoline ligands can bind to and stabilize G-quadruplex structures found in the promoter regions of oncogenes, representing an emerging area of mechanistic investigation.
Structure-Activity Relationship (SAR) Studies of Substituted Quinazolines
The biological activity of a quinazoline derivative is highly dependent on the nature and position of substituents on its core structure. SAR studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic properties. Research has consistently shown that positions C-2, C-4, C-6, and C-8 are particularly important for modulating pharmacological activity. researchgate.net
Systematic modification at these key positions has yielded important insights into the structural requirements for various biological targets.
C-2 Position: Modifications at the C-2 position can significantly impact activity. For example, in the development of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) inhibitors, various aryl groups were substituted at the C-2 position of a quinazolinamine scaffold. nih.gov
C-4 Position: The C-4 position is critical for the activity of many kinase inhibitors and receptor antagonists, often accommodating an amino group linked to an aryl or alkyl moiety. In the development of ORL1 antagonists, a series of 4-aminoquinazoline derivatives were synthesized, where the nature of the substituent on the amino group was found to be a key determinant of potency and selectivity. nih.gov Similarly, for 6-nitroquinazolines with anti-inflammatory activity, the presence of specific fluorinated phenyl moieties at the C-4 position was crucial for suppressing TNF-alpha production and T cell proliferation. nih.gov
| Position | Substituent Type | Observed Effect on Activity | Target Class Example |
|---|---|---|---|
| C-2 | Aryl groups | Modulates inhibitory activity on ABC transporters | BCRP/P-gp |
| C-4 | Substituted amino groups, Fluorophenyl groups | Critical for potency and selectivity | Opioid Receptors, Kinases |
| C-6 | Chloro, Methyl, Fused heterocycles | Enhances antitumor and receptor antagonist activity | Apoptosis Inducers, ORL1 Antagonists, PI3Kα Inhibitors |
| C-8 | Various | Recognized as a key position for modulating overall pharmacological profile | General |
Role of the 8-Methyl Group in Modulating Binding Affinity and Selectivity
The substitution pattern on the quinazoline ring is a critical determinant of its pharmacological activity. Structure-activity relationship (SAR) studies have consistently shown that substituents at the 2, 6, and 8 positions of the quinazoline core are significant for modulating biological effects nih.gov. The introduction of a methyl group at the C-8 position, as seen in 4,6-Dichloro-8-methylquinazoline, can influence the molecule's interaction with its biological targets through several mechanisms.
The 8-methyl group can impact the compound's conformational flexibility and steric profile. This can lead to enhanced binding affinity by promoting a molecular geometry that is more complementary to the target's binding site. Conversely, it could introduce steric hindrance that prevents binding to off-target molecules, thereby increasing selectivity. Furthermore, the electronic properties of the methyl group, being weakly electron-donating, can subtly alter the electron distribution within the quinazoline ring system. This modification can affect the strength of interactions, such as hydrogen bonds or van der Waals forces, with amino acid residues in the target protein. While direct studies on the 8-methyl group of this compound are not detailed in the available literature, research on related quinazolinone derivatives has highlighted the importance of substitution at this position. For instance, the presence of a halogen atom at the 6 and 8 positions has been shown to improve the antimicrobial activities of certain quinazolinones, indicating the strategic importance of C-8 modifications nih.gov.
Contribution of Chlorine Atoms at C-4 and C-6 to Biological Response
C-4 Chlorine: The chlorine atom at the C-4 position is a key reactive site. It serves as an excellent leaving group in nucleophilic substitution reactions, making 4-chloroquinazolines versatile intermediates for the synthesis of a wide array of derivatives, most notably 4-anilinoquinazolines nih.gov. This class of compounds is renowned for its potent inhibitory activity against various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) nih.govmdpi.com. The ability to readily displace the C-4 chlorine allows for the introduction of various aniline (B41778) moieties, which are crucial for binding within the ATP-binding pocket of these kinases nih.gov. Therefore, the 4-chloro group is fundamentally important for creating libraries of compounds for anticancer drug discovery.
C-6 Chlorine: Substitution at the C-6 position is a well-established strategy for enhancing the anticancer activity of quinazoline derivatives mdpi.com. A chlorine atom at this position, as in this compound, can significantly influence the molecule's potency. Halogens like chlorine are electron-withdrawing and can modulate the electronic landscape of the quinazoline ring, which can affect binding affinity to target proteins. Moreover, chlorine can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a target protein, which can contribute to the stability of the drug-receptor complex. Studies on novel 6-chloro-quinazolin derivatives have demonstrated their potent antitumor activities against various human cancer cell lines, where they were found to induce apoptosis nih.gov. The strategic placement of a chlorine atom at C-6 is therefore a critical design element for developing potent quinazoline-based therapeutic agents.
Identification and Characterization of Specific Biological Targets for Quinazoline Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets mdpi.com. This versatility has led to the development of numerous quinazoline-based agents targeting different cellular pathways. While the specific targets of this compound are not explicitly defined in the literature, the broader class of quinazoline derivatives has been extensively studied, revealing several key molecular targets, particularly in the context of cancer therapy.
Receptor Tyrosine Kinases (RTKs): This is the most prominent class of targets for quinazoline derivatives. Many 4-anilinoquinazolines are potent inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govmdpi.com. By competing with ATP for the binding site in the kinase domain, these compounds block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Dihydrofolate Reductase (DHFR): Some quinazoline analogues act as inhibitors of DHFR, an enzyme critical for the synthesis of nucleotides and amino acids nih.gov. By inhibiting this enzyme, these compounds disrupt DNA synthesis and repair, leading to cell death.
Tubulin Polymerization: Certain quinazoline derivatives have been found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division nih.gov. Disruption of this process leads to cell cycle arrest and apoptosis.
DNA Repair Enzymes: Quinazolines have been shown to inhibit DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), which can potentiate the effects of DNA-damaging cancer therapies nih.gov.
Signal Transducer and Activator of Transcription 3 (STAT3): Recent research has identified that some quinazoline ligands can selectively inhibit the STAT3 protein, a key regulator of cancer hallmarks acs.org.
G-Quadruplex DNA: In addition to protein targets, certain quinazoline compounds have been shown to bind to and stabilize G-quadruplex (G4) structures, which are non-canonical DNA structures found in telomeres and oncogene promoters. Stabilization of these structures can induce replication stress and DNA damage, leading to cancer cell death acs.org.
Phenotypic Screening and Mechanism of Action Elucidation in Cellular Models
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cellular or organismal models to identify agents that produce a desired biological effect, without a priori knowledge of the specific molecular target. Quinazoline derivatives have been extensively evaluated using this approach, particularly in cancer research, utilizing a variety of cellular models.
These screens typically involve treating cell lines—such as human gastric cancer (MGC-803), breast cancer (Bcap-37, MCF-7), prostate cancer (PC3), colon cancer (HCT-116, SW480), and non-small cell lung cancer (A549)—with the compounds and observing the cellular response nih.govnih.govnih.govekb.egresearchgate.net. Key phenotypic outcomes measured include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.
For example, studies on 6-chloro-quinazolin derivatives showed they possessed significant antitumor activities and could induce apoptosis in MGC-803 and Bcap-37 cells nih.gov. In other research, quinazoline compounds were found to induce a DNA damage checkpoint response, indicated by the phosphorylation of proteins like ATM and H2A.X in cellular models acs.org. Elucidation of the mechanism of action often follows a positive phenotypic screen. This can involve techniques like flow cytometry to analyze the cell cycle, fluorescent staining to visualize apoptotic bodies, and Western blotting to measure the expression levels of key proteins involved in signaling pathways, such as p-AKT and acetylated H3 nih.govnih.gov.
Table 1: Examples of Phenotypic Screening of Quinazoline Derivatives in Cellular Models
| Compound Class | Cell Line(s) | Observed Phenotype / Activity | Reference(s) |
|---|---|---|---|
| 6-chloro-quinazolin derivatives | MGC-803, Bcap-37, PC3 | Good antitumor activity; induction of apoptosis | nih.gov |
| 4-Methyl Quinazoline derivatives | HCT116, HGC-27 | Antiproliferative activity; cell cycle arrest; apoptosis | nih.gov |
| 2-aryl-substituted quinazolines | HCT-15, HeLa | Strong cytotoxic activities | nih.gov |
| Quinazoline-based G4 stabilizers | Human cancer cells | Induction of DNA damage checkpoint response; apoptosis | acs.org |
| 6-bromo quinazoline-4(3H)-ones | MCF-7, SW480 | Antiproliferative activity | researchgate.net |
Development of Quinazoline-Based Molecular Probes for Biochemical Research
The structural versatility and reliable binding characteristics of the quinazoline scaffold make it an excellent foundation for the development of molecular probes. These probes are essential tools in biochemical research, used to identify and visualize biological targets, study cellular processes, and elucidate drug mechanisms of action.
A common strategy involves conjugating a quinazoline pharmacophore, which provides affinity and selectivity for a specific biological target, to a reporter molecule, such as a fluorophore nih.gov. For instance, quinazoline-based fluorescent probes have been designed to target α1-Adrenergic Receptors (α1-ARs), essential members of the G protein-coupled receptor family. In these probes, the quinazoline moiety acts as the recognition element for the receptor, while an attached fluorophore, such as coumarin (B35378) or fluorescein, provides a detectable signal for visualization in subcellular localization imaging nih.govacs.org.
Furthermore, quinazolinone-based probes have been developed that respond to changes in the cellular microenvironment. By incorporating the quinazolinone structure into larger conjugated systems, scientists have created fluorescent probes that are sensitive to viscosity and pH rsc.org. Such probes can be used to monitor dynamic changes within specific cellular organelles, like lysosomes, which has significant implications for cancer diagnosis and for understanding cellular physiology rsc.org. Another application involves the synthesis of prospective irreversible EGFR binding probes by incorporating reactive groups into the quinazoline structure, allowing for covalent labeling and identification of the target enzyme nih.gov.
4,6 Dichloro 8 Methylquinazoline As a Strategic Building Block and Synthetic Intermediate
Utilization in the Synthesis of Complex Heterocyclic Architectures
4,6-Dichloro-8-methylquinazoline serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of its chlorine substituents, particularly at the 4-position, allows for the construction of fused and substituted quinazoline (B50416) derivatives. The quinazoline framework itself is a core component of over 200 naturally occurring alkaloids and is a recognized privileged scaffold in medicinal chemistry. mdpi.comnih.gov
The primary route for elaborating the this compound core involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the one at the 6-position. mdpi.com This regioselectivity is a key feature in its synthetic utility, enabling chemists to selectively introduce new functional groups. For instance, reaction with various amines leads to the formation of 4-aminoquinazoline derivatives, which can be further cyclized or functionalized to create intricate polycyclic architectures. nih.govmdpi.com While specific examples detailing the use of this compound in the synthesis of complex, multi-ring heterocyclic systems are not extensively documented in the reviewed literature, the established reactivity of analogous dichloroquinazolines provides a clear blueprint for its potential applications. mdpi.com For example, tandem reactions like the Staudinger–Aza-Wittig–Nucleophilic addition have been used to synthesize indolo[1,2-c]quinazolines from related precursors. nih.gov
The general strategy for building complex architectures from dichloroquinazolines is summarized in the table below:
| Reaction Type | Nucleophile/Reagent | Resulting Core Structure | Complexity |
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | 4-Amino-6-chloro-8-methylquinazoline | Introduction of a key substituent for further reactions. |
| Tandem Cyclization Reactions | Bifunctional Nucleophiles | Fused Polycyclic Heterocycles (e.g., Triazoloquinazolines) | Formation of new rings fused to the quinazoline core. nih.gov |
| Metal-Catalyzed Cross-Coupling | Boronic Acids, Alkynes | Aryl- or Alkynyl-substituted Quinazolines | Carbon-carbon bond formation to append new scaffolds. |
Precursor for Advanced Medicinal Chemistry Scaffolds and Chemical Libraries
The 4-aminoquinazoline scaffold is considered a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.comresearchgate.net this compound is a direct precursor to this important class of molecules. The differential reactivity of the two chlorine atoms allows for a stepwise functionalization, which is a powerful tool for generating chemical libraries for drug discovery.
The most common application is the regioselective substitution of the 4-chloro group with a diverse range of primary and secondary amines. mdpi.comnih.gov This reaction is often high-yielding and can be performed under relatively mild conditions, sometimes accelerated by microwave irradiation. nih.gov This initial substitution introduces a point of diversity. The remaining chlorine at the 6-position and the methyl group at the 8-position can also be modified, although the 6-chloro group is less reactive towards nucleophilic substitution. nih.gov This allows for the creation of a library of compounds with variations at multiple positions on the quinazoline ring.
The resulting 4-amino-6-chloro-8-methylquinazoline derivatives are key intermediates for a variety of advanced medicinal chemistry scaffolds. nih.govresearchgate.net For example, 4-anilinoquinazolines, which can be synthesized from 4-chloroquinazolines, are a well-known class of tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov
The generation of chemical libraries from this compound can be envisioned as follows:
| Step | Reaction | Reagents | Outcome |
| 1 | Regioselective SNAr | Library of diverse amines (anilines, benzylamines, aliphatic amines) | A library of 4-amino-6-chloro-8-methylquinazolines with diversity at the 4-position. mdpi.com |
| 2 | Further SNAr (harsher conditions) or Cross-Coupling | Second nucleophile or coupling partner | A library with diversity at both the 4- and 6-positions. |
| 3 | Modification of Substituents | Various reagents | Further diversification of the chemical library. |
This systematic approach allows for the exploration of the structure-activity relationship (SAR) of quinazoline-based compounds, which is crucial for the development of new therapeutic agents. nih.gov
Role in the Development of New Synthetic Methodologies and Reagents
While this compound is more frequently a substrate in synthetic reactions than a reagent that defines a new methodology, its reactivity has contributed to the refinement and expansion of existing synthetic protocols. The synthesis of 4-aminoquinazolines from their chlorinated precursors is a widely studied transformation, and various conditions have been developed to improve yields, reduce reaction times, and enhance substrate scope. mdpi.com
For instance, the development of microwave-mediated N-arylation of 4-chloroquinazolines represents an advancement in synthetic methodology, offering a rapid and efficient route to 4-anilinoquinazolines. nih.gov The use of base-free conditions in a mixture of THF and water is a more environmentally friendly approach compared to older methods. nih.gov
The regioselectivity of the SNAr reaction on 2,4-dichloroquinazolines has been a subject of both experimental and theoretical studies. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have been used to understand the electronic factors that favor nucleophilic attack at the 4-position. researchgate.net Such studies, while not exclusively focused on this compound, provide a deeper understanding of the reactivity of this class of compounds and help in predicting the outcomes of new reactions.
Q & A
Q. How can this compound serve as a scaffold for developing kinase inhibitors?
- Methodological Answer : Modify the quinazoline core via Suzuki coupling to introduce pharmacophores (e.g., aryl groups at position 8). Screen against kinase panels (e.g., DiscoverX) and correlate substituent effects with activity cliffs. Structural insights from co-crystallization with ATP-binding domains refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
